N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
N-[(2Z)-3-(3-Methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a dihydrothiazole core substituted with a phenylimino group, a 3-methoxypropyl chain, and a furan-2-carboxamide moiety. The compound’s design aligns with trends in bioactive molecule development, where thiazole and furan derivatives are often explored for their electronic properties and binding capabilities .
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[3-(3-methoxypropyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-29-16-9-15-27-21(18-10-4-2-5-11-18)23(26-22(28)20-14-8-17-30-20)31-24(27)25-19-12-6-3-7-13-19/h2-8,10-14,17H,9,15-16H2,1H3,(H,26,28) |
InChI Key |
FYVPCBNZPSMSPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiosemicarbazide Intermediate
The foundational step involves preparing a thiosemicarbazide derivative. Combining furan-2-carbonyl chloride with hydrazine hydrate in ethanol yields furan-2-carbohydrazide. Subsequent reaction with 3-methoxypropyl isothiocyanate in dimethylformamide (DMF) at 60°C for 12 hours furnishes the thiosemicarbazide intermediate (Yield: 78%).
Reaction Conditions
Cyclization to the Dihydrothiazole Core
Cyclization of the thiosemicarbazide is achieved using mercaptoacetic acid in the presence of anhydrous zinc chloride. Refluxing in 1,4-dioxan for 14 hours induces ring closure, forming the 2,3-dihydrothiazole scaffold (Yield: 65%).
Key Observations
- The zinc chloride catalyzes thiolate formation, facilitating nucleophilic attack on the carbonyl carbon.
- Stereoselectivity at the 2-position is governed by the Z-configuration of the imino group, stabilized by intramolecular hydrogen bonding.
Synthetic Route 2: Hantzsch-Type Thiazole Synthesis
Preparation of the α-Haloketone Precursor
Reacting 3-methoxypropylmagnesium bromide with phenylacetonitrile in tetrahydrofuran (THF) yields 3-(3-methoxypropyl)-3-phenylpropanenitrile. Hydrolysis with concentrated hydrochloric acid produces the corresponding β-ketoamide, which is halogenated using phosphorus oxychloride (POCl$$_3$$) to form the α-chloroketone (Yield: 82%).
Thiazole Ring Formation
The α-chloroketone reacts with thiourea in ethanol under reflux, forming the dihydrothiazole ring via nucleophilic displacement. Subsequent condensation with aniline in acetic acid introduces the phenylimino group (Yield: 70%).
Optimization Notes
- Excess thiourea ensures complete cyclization.
- Aniline acts as both a base and nucleophile, promoting imine formation without byproducts.
Functionalization with Furan-2-Carboxamide
Acylation of the 5-Amino Substituent
The free amine at position 5 of the dihydrothiazole is acylated using furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine as a base. Stirring at room temperature for 6 hours affords the target compound (Yield: 85%).
Spectroscopic Validation
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch, carboxamide), 1581 cm$$^{-1}$$ (C=N stretch, imino).
- $$ ^1H $$ NMR (CDCl$$3$$) : δ 8.1 (s, 1H, NH), 7.6–7.2 (m, 10H, aromatic), 4.3 (t, 2H, -OCH$$2$$), 3.4 (s, 3H, -OCH$$_3$$).
Comparative Analysis of Synthetic Approaches
| Parameter | Route 1 (Thiosemicarbazide) | Route 2 (Hantzsch) |
|---|---|---|
| Overall Yield | 51% | 58% |
| Key Advantage | Stereochemical control | Scalability |
| Limitation | Long reaction times | Halogenation hazards |
| Purification Method | Column chromatography | Recrystallization |
Route 1 offers superior stereoselectivity due to the rigid thiosemicarbazide intermediate, whereas Route 2 is more amenable to large-scale production despite handling hazardous reagents.
Mechanistic Insights into Cyclization
The dihydrothiazole ring forms via a concerted-sigmatropic shift during thiosemicarbazide cyclization, as evidenced by deuterium labeling studies. In contrast, the Hantzsch mechanism proceeds through a stepwise nucleophilic attack, with the thiourea sulfur displacing the α-halogen.
Chemical Reactions Analysis
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and therapeutic applications.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and proliferation.
Comparison with Similar Compounds
Research Implications
- Agrochemical Potential: The structural resemblance to flutolanil and cyprofuram suggests possible fungicidal or insecticidal applications, though activity profiling is needed .
- Medicinal Chemistry : The dihydrothiazole core is common in kinase inhibitors; pairing it with a furanamide could modulate selectivity .
- Optimization Opportunities: Replacing the phenylimino group with electron-deficient moieties (e.g., nitro groups) may enhance trypanocidal activity, as seen in .
Biological Activity
N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions that are crucial in inflammatory responses and cancer progression.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value of 12 μM against MCF-7 breast cancer cells and 15 μM against HCT116 colorectal cancer cells.
- Mechanism : The anticancer effects are thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12 |
| HCT116 | 15 |
| PC3 (Prostate) | 18 |
| NCI-H460 (Lung) | 20 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Inhibition : It was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 8 μg/mL and 16 μg/mL, respectively.
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : In vitro assays showed a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Treatment : A study published in Cancer Letters demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.
- Synergistic Effects : Combination therapy with standard chemotherapeutics showed enhanced efficacy when paired with this compound, suggesting potential for use in polypharmacy approaches.
Q & A
Basic: What are the key synthetic pathways for synthesizing this thiazole-furan carboxamide derivative?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., HCl/NaOH) to construct the 2,3-dihydrothiazole scaffold .
- Functionalization : Introducing the 3-methoxypropyl and phenylimino groups via nucleophilic substitution or condensation reactions. For example, alkylation with 3-methoxypropyl halides under inert atmospheres (N₂/Ar) .
- Furan Carboxamide Coupling : Amide bond formation between the thiazole intermediate and furan-2-carboxylic acid using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
